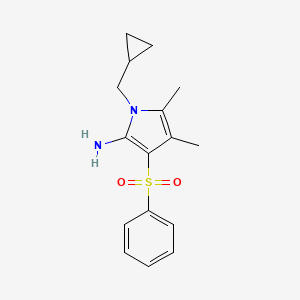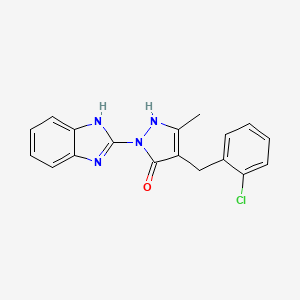![molecular formula C15H14Br2N4OS B11047441 (2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide](/img/structure/B11047441.png)
(2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(6Z)-5-bromo-6-(bromométhylidène)-4,4-diméthyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidène]hydrazinecarbothioamide est un composé organique complexe doté d’une structure unique qui comprend des atomes de brome, un noyau pyrroloquinoléine et un groupe hydrazinecarbothioamide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2Z)-2-[(6Z)-5-bromo-6-(bromométhylidène)-4,4-diméthyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidène]hydrazinecarbothioamide implique généralement des réactions organiques en plusieurs étapes. Les matières premières sont souvent disponibles dans le commerce ou peuvent être synthétisées selon des procédures connues. Les étapes clés comprennent :
Formation du noyau pyrroloquinoléine : Cela peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Introduction des atomes de brome : Des réactions de bromation à l’aide de réactifs tels que le brome ou la N-bromosuccinimide (NBS) dans des conditions contrôlées.
Formation du groupe hydrazinecarbothioamide : Cela implique la réaction de dérivés d’hydrazine avec des isothiocyanates.
Méthodes de production industrielle
Pour la production à grande échelle, la synthèse peut être optimisée afin d’améliorer le rendement et de réduire les coûts. Cela pourrait impliquer l’utilisation de réacteurs à écoulement continu, qui permettent un meilleur contrôle des conditions de réaction et de la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
(2Z)-2-[(6Z)-5-bromo-6-(bromométhylidène)-4,4-diméthyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidène]hydrazinecarbothioamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium.
Substitution : Les atomes de brome peuvent être substitués par d’autres groupes à l’aide de réactions de substitution nucléophile.
Réactifs et conditions usuels
Oxydation : Peroxyde d’hydrogène en milieu acide ou basique.
Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.
Substitution : Nucléophiles comme les amines ou les thiols dans des solvants polaires.
Produits principaux
Les produits principaux formés par ces réactions dépendent des conditions et des réactifs utilisés. Par exemple, l’oxydation peut donner des dérivés de quinoléine, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule.
Applications de recherche scientifique
Chimie
En chimie, le (2Z)-2-[(6Z)-5-bromo-6-(bromométhylidène)-4,4-diméthyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidène]hydrazinecarbothioamide est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles réactions chimiques et de développer de nouveaux composés.
Biologie et médecine
En biologie et en médecine, ce composé a des applications potentielles comme pharmacophore dans la conception de médicaments. Sa capacité à interagir avec des cibles biologiques en fait un candidat pour le développement de nouveaux agents thérapeutiques. Des recherches sont en cours pour explorer son efficacité dans le traitement de diverses maladies.
Industrie
Dans l’industrie, le composé peut être utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action du (2Z)-2-[(6Z)-5-bromo-6-(bromométhylidène)-4,4-diméthyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidène]hydrazinecarbothioamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines impliquées dans les processus cellulaires. Le composé peut moduler l’activité de ces cibles, ce qui entraîne divers effets biologiques. Les voies exactes et les interactions moléculaires sont encore à l’étude.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2Z)-2-[(6Z)-5-chloro-6-(chlorométhylidène)-4,4-diméthyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidène]hydrazinecarbothioamide
- (2Z)-2-[(6Z)-5-fluoro-6-(fluorométhylidène)-4,4-diméthyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidène]hydrazinecarbothioamide
Unicité
L’unicité du (2Z)-2-[(6Z)-5-bromo-6-(bromométhylidène)-4,4-diméthyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidène]hydrazinecarbothioamide réside dans ses substitutions spécifiques par le brome, qui confèrent des propriétés chimiques et biologiques distinctes. Ces substitutions peuvent influencer la réactivité, la stabilité et l’interaction du composé avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C15H14Br2N4OS |
|---|---|
Poids moléculaire |
458.2 g/mol |
Nom IUPAC |
[(9Z)-10-bromo-9-(bromomethylidene)-2-hydroxy-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]iminothiourea |
InChI |
InChI=1S/C15H14Br2N4OS/c1-15(2)12(17)9(6-16)7-4-3-5-8-10(19-20-14(18)23)13(22)21(15)11(7)8/h3-6,12,22H,1-2H3,(H2,18,23)/b9-6-,20-19? |
Clé InChI |
YMVCETJOCRLEJL-UFBSBGHASA-N |
SMILES isomérique |
CC1(C(/C(=C\Br)/C2=CC=CC3=C2N1C(=C3N=NC(=S)N)O)Br)C |
SMILES canonique |
CC1(C(C(=CBr)C2=CC=CC3=C2N1C(=C3N=NC(=S)N)O)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11047371.png)

![di-tert-butyl (6E)-2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B11047395.png)
![4-cyclohexyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11047404.png)
![N-{2-[(2-Nitrophenyl)amino]ethyl}adamantane-1-carboxamide](/img/structure/B11047406.png)
![4-[(4-fluoronaphthalen-1-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11047413.png)
![1-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}acetone](/img/structure/B11047418.png)

![7-(furan-2-ylmethyl)-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11047425.png)
![2-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(3H)-one](/img/structure/B11047427.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047430.png)
![4-[1-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoic acid](/img/structure/B11047447.png)
